Dersalazine

Ulcerative Colitis Clinical Trial Remission Induction

Dersalazine is a colon-specific prodrug that delivers both platelet-activating factor (PAF) antagonism and 5-ASA anti-inflammatory activity upon bacterial azoreductase cleavage. Unlike conventional aminosalicylates, it provides orthogonal suppression of IL-17, TNF-α, and IL-1β pathways. With Phase II clinical remission data (46.2% vs. 12.5% for mesalazine) and confirmed pharmacodynamic modulation in human colonic biopsies, this single-molecule tool compound eliminates confounding variables of co-administered agents. Ideal for mechanistic IBD studies in C57BL/6 DSS colitis models at 10–30 mg/kg b.i.d. and chronic relapse-prevention paradigms in TNBS-reactivated models at 25–50 mg/kg daily.

Molecular Formula C35H32N6O4
Molecular Weight 600.7 g/mol
CAS No. 188913-58-8
Cat. No. B066433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDersalazine
CAS188913-58-8
SynonymsDERSALAZINE
Molecular FormulaC35H32N6O4
Molecular Weight600.7 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2
InChIInChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38?
InChIKeyAYEAMZDTWLXZIJ-JEFTWCRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dersalazine (188913-58-8): Product Overview for Research Procurement in Inflammatory Bowel Disease Studies


Dersalazine (UR-12746 free base; CAS 188913-58-8) is a colon-specific prodrug formed by linking a potent platelet activating factor (PAF) antagonist (UR-12715) with 5-aminosalicylic acid (5-ASA) via an azo bond [1]. Designed as a dual-mechanism anti-inflammatory agent, it is cleaved by colonic bacterial azoreductases to release both active moieties locally in the colon [2]. Dersalazine has been advanced to Phase II clinical development for ulcerative colitis and is commercially available from multiple research chemical suppliers for preclinical and translational research applications [3].

Why Mesalazine or Sulfasalazine Cannot Substitute for Dersalazine in Mechanism-Driven IBD Research


Conventional aminosalicylates such as mesalazine (5-ASA) and sulfasalazine act primarily through local modulation of arachidonic acid metabolism and peroxisome proliferator-activated receptor gamma (PPAR-γ) activation, with limited direct effects on specific pro-inflammatory cytokine cascades [1]. Dersalazine sodium incorporates a structurally distinct PAF antagonist moiety that confers an additional, orthogonal anti-inflammatory mechanism—direct inhibition of PAF-mediated signaling and downstream suppression of IL-17, TNF-α, and IL-1β production—beyond the 5-ASA component alone [2]. This dual-action pharmacology cannot be replicated by substituting mesalazine or sulfasalazine at equivalent doses in experimental protocols, as demonstrated by divergent clinical remission outcomes in direct head-to-head trials [3].

Dersalazine Quantitative Differentiation Evidence: Clinical and Preclinical Comparator Data


Clinical Remission Rate at 4 Weeks: Dersalazine Sodium vs. Mesalazine in Mild-to-Moderate Ulcerative Colitis

In a double-blind randomized Phase II proof-of-concept study (NCT00808977) in patients with active ulcerative colitis (Mayo score ≥5 and ≤10), dersalazine sodium (1200 mg/12 h) demonstrated a clinical remission rate of 46.2% after 4 weeks of treatment, compared with 12.5% for mesalazine (1200 mg/12 h) and 10% for placebo [1]. The study included 34 randomized patients (13 dersalazine sodium, 10 mesalazine, 11 placebo). Colon biopsies from dersalazine sodium-treated patients showed significantly decreased expression of inflammatory genes relative to comparator groups [1].

Ulcerative Colitis Clinical Trial Remission Induction

Treatment-Related Adverse Event Profile: Dersalazine Sodium vs. Mesalazine vs. Placebo

In the same Phase II clinical trial (NCT00808977), adverse events at least possibly related to treatment were observed in 23% (3/13) of patients receiving dersalazine sodium, compared with 12.5% (1/8) in the mesalazine group and 7.6% in the placebo group [1]. No serious adverse reactions were reported in any treatment arm. Increased liver enzymes were noted in 2/13 patients receiving dersalazine sodium, both with normal bilirubin levels, and values normalized upon treatment interruption [1].

Drug Safety Adverse Events Phase II Clinical Trial

In Vivo Anti-Inflammatory Efficacy: MPO Activity Reduction in Reactivated TNBS Colitis Model

In a rat model of reactivated TNBS-induced colitis, UR-12746S (dersalazine sodium) administered orally at 25 and 50 mg/kg daily produced significant reductions in colonic myeloperoxidase (MPO) activity, a quantitative marker of neutrophil infiltration and inflammation [1]. Both doses decreased IL-1β production, while the 50 mg/kg dose additionally inhibited TNF-α production. In vitro studies demonstrated that the combination of UR-12715 (the PAF antagonist moiety) plus 5-ASA at 10^-4 M produced enhanced inhibition of IL-8 production in HT-29 cells compared to either agent alone [1].

MPO Activity Neutrophil Infiltration Preclinical Colitis Model

IL-17 Downregulation in DSS-Induced Colitis: Strain-Specific Efficacy Profile

Dersalazine sodium (DS) was evaluated in two distinct dextran sodium sulfate (DSS)-induced colitis mouse models. DS showed beneficial effects in C57BL/6 mice, a strain where colitis pathogenesis is dependent on IL-17, and reduced colonic levels of pro-inflammatory cytokines IL-1β, IL-6, and IL-17 [1]. In contrast, DS did not exert intestinal anti-inflammatory effects in BALB/c mice, a strain in which DSS-induced colitis is largely independent of IL-17-driven mechanisms [1]. In the TNBS-induced rat colitis model, DS (10 or 30 mg/kg b.i.d. for 7 days) reduced TNF, IL-1β, IL-6, and IL-17 levels, with IL-17 reduction observed even after only 2 days of treatment [1].

IL-17 Th17 Pathway Cytokine Profiling

PAF Antagonist Moiety Potency: In Vitro IC50 and In Vivo ID50 Values

The PAF antagonist moiety of dersalazine, compound UR-12715 (49c), demonstrated an IC50 of 8 nM in the in vitro PAF-induced platelet aggregation assay, and an ID50 of 29 μg/kg in the in vivo PAF-induced hypotension test in normotensive rats [1]. These potency values characterize the pharmacodynamic activity of the PAF antagonist component that is released upon colonic bacterial cleavage of the dersalazine azo bond, providing a quantitative basis for comparing the PAF inhibitory potency of dersalazine-derived UR-12715 against other known PAF antagonists used in IBD research [1].

PAF Antagonism IC50 Pharmacodynamics

Gene Expression Modulation: Inflammatory Gene Downregulation in Colonic Biopsies

In the Phase II clinical trial, colon biopsies from patients treated with dersalazine sodium showed significantly decreased expression of inflammatory genes compared to baseline and relative to the mesalazine and placebo comparator groups [1]. This pharmacodynamic biomarker evidence, derived directly from target tissue biopsies, provides molecular-level confirmation of dersalazine sodium's anti-inflammatory mechanism in human UC patients, extending beyond clinical symptom assessment [1].

Gene Expression Biomarker Transcriptomics

Optimal Research Applications for Dersalazine (188913-58-8) in Preclinical and Translational Studies


Preclinical Efficacy Studies in IL-17/Th17-Dependent Colitis Models

Dersalazine is optimally suited for evaluating therapeutic interventions in experimental colitis models where IL-17/Th17 pathway dependence has been established. Based on the differential efficacy observed in C57BL/6 versus BALB/c DSS colitis models [1], dersalazine serves as a mechanistically informative tool compound for dissecting IL-17-mediated pathology. Researchers should select C57BL/6 mice for positive control scenarios where IL-17 pathway engagement is expected, and may employ BALB/c mice as a negative control strain to validate pathway specificity. Dersalazine sodium doses of 10-30 mg/kg b.i.d. in rodents are supported by published preclinical data [1].

Translational Pharmacodynamic Studies Requiring Clinical Biomarker Validation

For translational research programs requiring clinical biomarker validation, dersalazine sodium offers a distinct advantage: its gene expression modulation effects have been confirmed in human colonic biopsies from a controlled clinical trial [2]. This enables preclinical-to-clinical bridging studies where tissue-level inflammatory gene expression serves as a translatable pharmacodynamic endpoint. Investigators designing studies that aim to correlate rodent colitis model outcomes with human tissue response data should consider dersalazine sodium as a reference compound with established clinical pharmacodynamic evidence [2].

Mechanistic Studies Evaluating Dual-Action PAF Antagonism + 5-ASA Combination Therapy

Dersalazine is uniquely positioned as a single-molecule prodrug that delivers both PAF antagonism and 5-ASA anti-inflammatory activity upon colonic bacterial cleavage [3]. This enables researchers to evaluate the therapeutic value of dual-pathway inhibition without the confounding variables introduced by separate administration of multiple agents (e.g., differential pharmacokinetics, variable colonic delivery). Experimental designs comparing dersalazine sodium to equimolar combinations of its individual components (UR-12715 plus 5-ASA) or to 5-ASA alone can quantify the contribution of PAF antagonism to overall anti-inflammatory efficacy [3].

Prevention of Colitis Relapse in Chronic/Reactivated Disease Models

Based on the demonstrated efficacy of UR-12746S (dersalazine sodium) in preventing relapse in the TNBS reactivated colitis model [3], dersalazine is appropriate for chronic IBD studies evaluating maintenance of remission or prevention of disease recurrence. In this model, oral administration of UR-12746S (25-50 mg/kg daily) over 4 weeks significantly reduced MPO activity and inhibited IL-1β and TNF-α production [3]. This chronic dosing paradigm is more clinically relevant than acute treatment models and may better predict long-term therapeutic potential in human IBD.

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